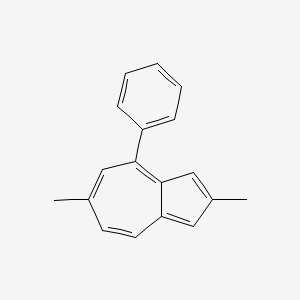
Azulene, 2,6-dimethyl-4-phenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 2,6-dimethyl-4-phenyl is an aromatic hydrocarbon with the molecular formula C₁₈H₁₆ and a molecular weight of 232.3196 g/mol . This compound is a derivative of azulene, which is known for its deep blue color, contrasting with its isomer naphthalene, which is colorless . Azulene has a unique structure consisting of fused cyclopentadiene and cycloheptatriene rings, making it an interesting subject for various scientific studies .
Métodos De Preparación
The synthesis of azulene, 2,6-dimethyl-4-phenyl can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of pyrrolidine as a reagent and continuous steam distillation and extraction for workup has been reported as an improved and scalable synthesis method . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
Azulene, 2,6-dimethyl-4-phenyl undergoes various types of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction. Electrophilic aromatic substitution reactions are common due to the aromatic nature of azulene. Typical reagents for these reactions include halogens, nitrating agents, and sulfonating agents . The major products formed depend on the specific reagents and conditions used. For example, nitration of azulene derivatives can yield nitro-substituted products, while halogenation can produce halogenated azulene compounds .
Aplicaciones Científicas De Investigación
Azulene, 2,6-dimethyl-4-phenyl and its derivatives have found numerous applications in scientific research. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, azulene derivatives exhibit anti-inflammatory, antiallergic, and antimicrobial properties . They are also used in the development of optoelectronic devices due to their unique electronic properties .
Mecanismo De Acción
The mechanism of action of azulene, 2,6-dimethyl-4-phenyl involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, mediators of inflammatory processes . This inhibition leads to reduced inflammation and pain. Additionally, azulene derivatives can regulate the secretion of cytokines, proteins that play significant roles in transmitting immunological signals .
Comparación Con Compuestos Similares
Azulene, 2,6-dimethyl-4-phenyl can be compared with other azulene derivatives such as guaiazulene and chamazulene. Guaiazulene (1,4-dimethyl-7-isopropylazulene) and chamazulene (4,8-dimethyl-2-isopropylazulene) are naturally occurring compounds found in plants and mushrooms . These compounds share similar aromatic structures but differ in their substituents, which can influence their chemical reactivity and biological activities. Azulene itself is unique due to its deep blue color and dipolar nature, which is unusual for small unsaturated aromatic compounds .
Propiedades
Número CAS |
109985-35-5 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-phenylazulene |
InChI |
InChI=1S/C18H16/c1-13-8-9-16-10-14(2)12-18(16)17(11-13)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Clave InChI |
BAOBEDNJHDPRDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=C2C=C1)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


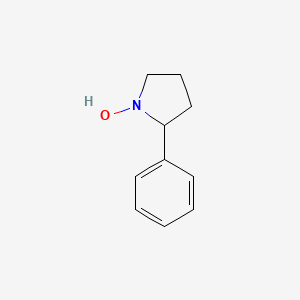

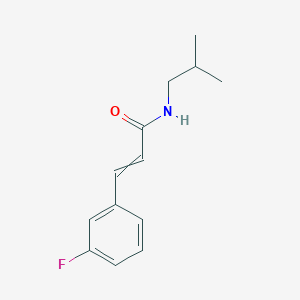
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)
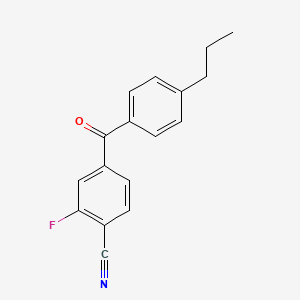
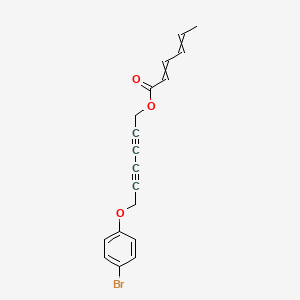
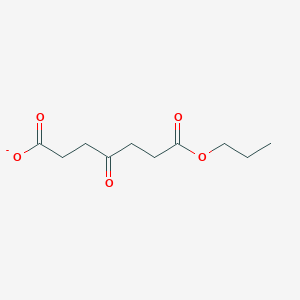
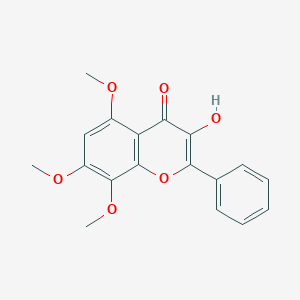

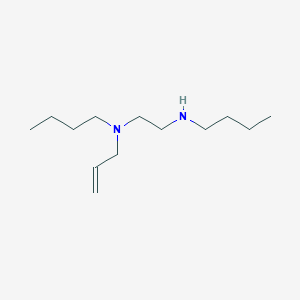
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
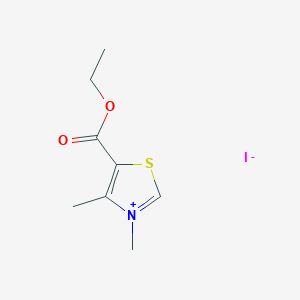

![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
